molecular formula C10H14FNO2 B15234984 (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL

Katalognummer: B15234984
Molekulargewicht: 199.22 g/mol
InChI-Schlüssel: VZQRSSRWMFLQMF-LHLIQPBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. The compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted aromatic compound.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or resolution agents.

    Methoxylation: The methoxy group is introduced through methylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Reduced analogs with modified functional groups.

    Substitution Products: Substituted aromatic compounds with different functional groups.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the interactions of chiral compounds with biological systems.

Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

Industry:

    Material Science:

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Lacks the fluoro substituent.

    (1S,2R)-1-Amino-1-(5-fluoro-phenyl)propan-2-OL: Lacks the methoxy group.

Uniqueness:

    Fluoro and Methoxy Groups: The presence of both fluoro and methoxy groups in (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL makes it unique, potentially leading to distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C10H14FNO2

Molekulargewicht

199.22 g/mol

IUPAC-Name

(1S,2R)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI-Schlüssel

VZQRSSRWMFLQMF-LHLIQPBNSA-N

Isomerische SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)F)OC)N)O

Kanonische SMILES

CC(C(C1=CC(=CC(=C1)F)OC)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.